molecular formula C22H23FN4O3 B5551137 N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B5551137
M. Wt: 410.4 g/mol
InChI Key: MXPFURFWGWYFQB-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modification and Evaluation of Anticancer Agents

Compounds structurally related to N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide have been modified to enhance their anticancer effects. For instance, the modification of related compounds by replacing the acetamide group with alkylurea moieties has shown promising results in retaining antiproliferative activity and inhibitory activity against PI3Ks and mTOR, along with reduced acute oral toxicity. These modifications suggest potential applications in developing more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).

Development of PET Imaging Agents

Similar compounds have been synthesized and evaluated for their potential as positron emission tomography (PET) imaging agents. These studies focus on the synthesis of radiolabeled compounds with high in vitro affinity and selectivity for specific receptors, indicating applications in neurodegenerative disorders and cancer imaging. For example, derivatives of related compounds have been developed for imaging the translocator protein (18 kDa) with PET, highlighting their utility in visualizing changes in protein expression in disease states (C. Fookes et al., 2008).

Antibacterial Activity

Research on analogs of this compound has included the synthesis and evaluation of their antibacterial activity. Some studies have identified compounds with lower MIC values compared to established antibiotics like linezolid against various resistant Gram-positive and Gram-negative bacteria, suggesting applications in addressing antibiotic resistance (V. Varshney et al., 2009).

Kinase Inhibition for Cancer Therapy

Compounds related to this compound have been explored for their role in kinase inhibition, specifically targeting Src kinase. This research area focuses on the development of selective Src substrate binding site inhibitors, which could be beneficial in treating cancer. One study identified N-benzyl substituted derivatives with significant Src kinase inhibitory and anticancer activities, demonstrating their potential in cancer therapy (Asal Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many indazole derivatives are known to have biological activity, and could interact with a variety of enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its biological activity, and optimization of its properties for potential applications .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-14(2)30-18-9-4-8-17-21(18)22(24-19(28)13-26-11-5-10-20(26)29)25-27(17)16-7-3-6-15(23)12-16/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPFURFWGWYFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1C(=NN2C3=CC(=CC=C3)F)NC(=O)CN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.